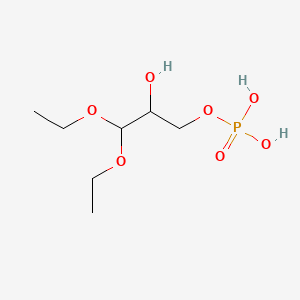
3-Phosphoglyceraldehyde diethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceraldehyde 3-phosphate diethyl acetal is a monoalkyl phosphate.
Wissenschaftliche Forschungsanwendungen
Esterification with Amino Acids
Glyceraldehyde diethyl acetal has been shown to undergo selective esterification in the 2- and 3-position by various Z-amino acids. This process often results in hydrogenolytic or hydrolytic cleavage of the ester bond (Angrick & Rewicki, 1982).
pH-Sensitive Linkages for Drug Delivery
Acetals, including 3-phosphoglyceraldehyde diethyl acetal, can be used as pH-sensitive linkages in drug delivery. They can undergo hydrolysis at mildly acidic pH, triggering the release of therapeutics selectively in targeted areas such as tumor and inflammatory tissues (Gillies et al., 2004).
Intramolecular Nucleophilic Assistance in Acetal Reactions
Studies on the hydrolysis of acetals, including variants of diethyl acetal, indicate that there is no significant intramolecular nucleophilic assistance in these reactions (Anderson & Capon, 1972).
Asymmetric Spiroacetalization
Acetals are crucial in the catalytic asymmetric formation of spiroacetals, a subgroup of acetals joining two rings. These are important in a broad range of biologically active compounds, including small insect pheromones and complex macrocycles (Čorić & List, 2012).
Acetalization with Zeolites
Acetalization of furfural to form furfural diethyl acetal using commercial zeolites as solid acid catalysts is a potential synthetic strategy for producing derived chemicals (Rubio-Caballero et al., 2014).
Synthesis of Flavor Compounds
3-Methylthiopropionaldehyde diethyl acetal, synthesized from the reaction of 3-methylthiopropional with ethanol and triethyl orthoformate, has applications in flavor synthesis. Its structure and odor characteristics have been extensively studied (Guan et al., 2011).
S-N Transfer and Dual Acetylation in Enzymes
Acetyl phosphate or p-nitrophenyl acetate acetylates a specific cysteine residue in 3-phosphoglyceraldehyde dehydrogenase, demonstrating the enzyme's involvement in acetal chemistry (Park et al., 1966).
Eigenschaften
Molekularformel |
C7H17O7P |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
(3,3-diethoxy-2-hydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H17O7P/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
WUTWKLGSMFCXAH-UHFFFAOYSA-N |
SMILES |
CCOC(C(COP(=O)(O)O)O)OCC |
Kanonische SMILES |
CCOC(C(COP(=O)(O)O)O)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)

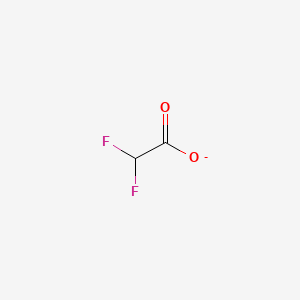
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
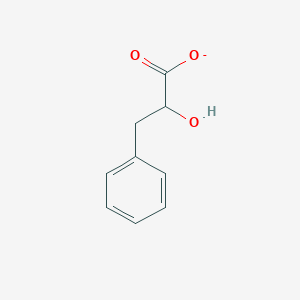
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
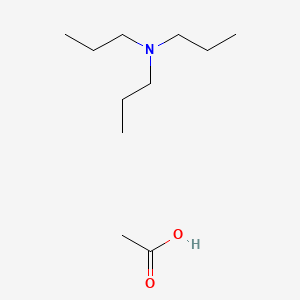
![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)
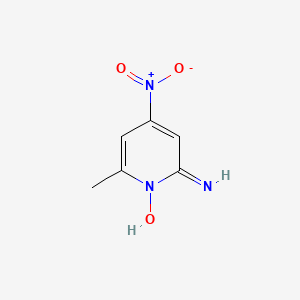

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)